Cinnamyl thiocyanic acid

Description

Thiocyanic acid (HSCN) is a sulfur-containing compound characterized by the functional group -S-C≡N. It exists in equilibrium with its tautomer, isothiocyanic acid (HNCS), and forms salts (thiocyanates) and esters (R-S-C≡N) with diverse applications in organic synthesis, agrochemicals, and pharmaceuticals . Esters of thiocyanic acid are notable for their reactivity, particularly in nucleophilic substitution reactions and as precursors to isothiocyanates, which exhibit biological activity .

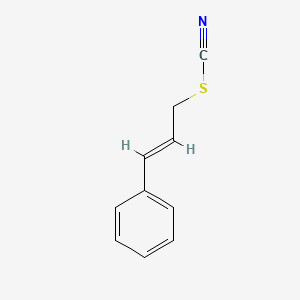

Cinnamyl thiocyanic acid (hypothetical structure: C₉H₇NS) is an aryl thiocyanate ester where the thiocyanate group (-SCN) is attached to a cinnamyl moiety (C₆H₅-CH₂-CH₂- or C₆H₅-CH=CH-). While direct data on this compound are absent in the provided evidence, its properties and applications can be inferred from structurally similar thiocyanates.

Properties

CAS No. |

74394-96-0 |

|---|---|

Molecular Formula |

C10H9NS |

Molecular Weight |

175.25 g/mol |

IUPAC Name |

[(E)-3-phenylprop-2-enyl] thiocyanate |

InChI |

InChI=1S/C10H9NS/c11-9-12-8-4-7-10-5-2-1-3-6-10/h1-7H,8H2/b7-4+ |

InChI Key |

QPISXGBJSKHGGC-QPJJXVBHSA-N |

SMILES |

C1=CC=C(C=C1)C=CCSC#N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CSC#N |

Canonical SMILES |

C1=CC=C(C=C1)C=CCSC#N |

Other CAS No. |

74394-96-0 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Thiocyanic Acid Esters

Molecular Structure and Physical Properties

A comparison of key thiocyanate esters is provided below:

Notes:

- This compound is expected to have a higher molecular weight than phenyl thiocyanate due to the additional allyl group.

- The presence of an aromatic ring and conjugated double bond in the cinnamyl group may reduce crystallinity, leading to a lower melting point compared to 4-amino-2-fluorophenyl thiocyanate (41–43°C) .

Reactivity and Chemical Behavior

- Phenyl thiocyanate undergoes nucleophilic substitution reactions, forming phenyl isothiocyanate (C₆H₅-N=C=S), a precursor to thioureas .

- 4-Amino-2-fluorophenyl thiocyanate benefits from electron-withdrawing (-F) and donating (-NH₂) groups, enhancing its reactivity in electrophilic aromatic substitution .

Data Tables

Table 1: Physicochemical Properties of Select Thiocyanates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.